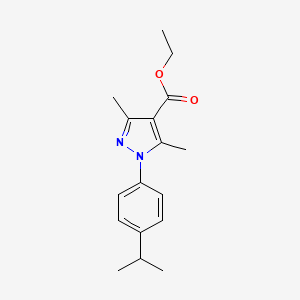

ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its ethyl ester group, a 4-isopropylphenyl substituent, and two methyl groups at the 3 and 5 positions of the pyrazole ring

Mécanisme D'action

Target of Action

Similar compounds often target proteins or enzymes involved in biochemical pathways .

Mode of Action

It’s worth noting that similar aromatic compounds can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives. For this compound, 3,5-dimethyl-1H-pyrazole is formed by reacting acetylacetone with hydrazine hydrate under reflux conditions.

-

Esterification: : The carboxylation of the pyrazole ring is achieved by reacting the pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. This step introduces the ethyl ester group at the 4-position of the pyrazole ring.

-

Substitution Reaction: : The final step involves the introduction of the 4-isopropylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the pyrazole ester is reacted with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.

-

Reduction: : Reduction reactions can target the ester group, converting it to the corresponding alcohol or aldehyde.

-

Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

Oxidation: Hydroxy or keto derivatives of the isopropyl group.

Reduction: Alcohol or aldehyde derivatives of the ester group.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Applications De Recherche Scientifique

Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate exhibits diverse pharmacological effects, primarily attributed to the pyrazole structure. Its potential therapeutic uses include:

- Antibacterial Properties : The compound has shown promise in antibacterial activity, making it a candidate for developing new antibiotics.

- Antihypertensive Effects : Similar compounds have been linked to antihypertensive activities, suggesting potential applications in managing high blood pressure.

- Antitubercular Activity : Research indicates that pyrazole derivatives can exhibit antitubercular properties, which may extend to this compound as well.

Synthesis and Derivative Development

The synthesis of this compound typically involves several steps that allow for the creation of various derivatives. These derivatives can enhance biological activity or modify physical properties.

Synthetic Route Overview

- Starting Materials : The synthesis begins with appropriate starting materials that contain the necessary functional groups.

- Reagents and Conditions : Specific reagents are used under controlled conditions to facilitate the formation of the pyrazole ring.

- Purification : The resulting compound is purified to achieve the desired purity level for biological testing.

Application in Drug Research

This compound is being investigated for its interactions with various biological targets. Understanding these interactions is crucial for elucidating its pharmacodynamics. Studies often involve:

- In vitro Testing : Assessing the compound's efficacy against specific bacterial strains or cancer cells.

- Mechanistic Studies : Investigating how the compound interacts at a molecular level with target proteins or enzymes.

Case Study 1: Antibacterial Activity Assessment

In a study assessing the antibacterial properties of this compound against Staphylococcus aureus, results indicated significant inhibition at specific concentrations. The study utilized standard disc diffusion methods to evaluate efficacy.

Case Study 2: Antihypertensive Effects in Animal Models

Another study explored the antihypertensive effects of this compound in hypertensive rat models. The results demonstrated a notable reduction in blood pressure when administered over a two-week period.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Phenyl-3,5-dimethylpyrazole: Lacks the ester and isopropyl groups, resulting in different chemical properties and biological activities.

Ethyl 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylate: Similar structure but without the isopropyl group, affecting its interaction with biological targets.

4-Isopropylphenylhydrazine: Shares the isopropylphenyl group but lacks the pyrazole ring, leading to different reactivity and applications.

Uniqueness

Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to the combination of its pyrazole ring, ester group, and isopropylphenyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.

Activité Biologique

Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative with significant interest in medicinal chemistry due to its diverse biological activities. This compound, identified by its CAS number 1263051-60-0, has a molecular formula of C17H22N2O2 and a molecular weight of approximately 286.37 g/mol. The pyrazole structure is known for its ability to interact with various biological targets, making it a candidate for further research in pharmacology.

Antioxidant and Antimicrobial Properties

Recent studies have highlighted the antioxidant and antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains and fungi. A study conducted on related pyrazole compounds indicated promising results against Bacillus subtilis, E. coli, and Aspergillus niger, showcasing their potential as antimicrobial agents .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Pyrazoles are known to exhibit inhibitory effects on enzymes such as xanthine oxidase (XO) and cyclooxygenase (COX). For example, related compounds have shown moderate inhibition against XO with IC50 values ranging from 72.4 µM to 75.6 µM . Additionally, some pyrazole derivatives have been reported to inhibit COX-2, which is vital in inflammatory processes .

Anti-inflammatory Effects

This compound and its analogs have been evaluated for anti-inflammatory activity. In vitro studies indicated that certain pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as anti-inflammatory agents . The effectiveness of these compounds at low concentrations points to their therapeutic potential in treating inflammatory diseases.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated that these compounds exhibited significant inhibition against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL .

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition profile of pyrazole derivatives. The findings revealed that certain compounds showed selective inhibition towards butyrylcholinesterase (BChE) with IC50 values comparable to standard drugs like physostigmine, indicating potential applications in neurodegenerative diseases .

Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 3,5-dimethyl-1-(4-propan-2-ylphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-6-21-17(20)16-12(4)18-19(13(16)5)15-9-7-14(8-10-15)11(2)3/h7-11H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWLHHRWBATHLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.